molecular formula C11H7BrF3NO B3006441 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one CAS No. 1375066-09-3

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

Cat. No. B3006441
CAS RN: 1375066-09-3
M. Wt: 306.082
InChI Key: QWMITHZXPDYPGB-UHFFFAOYSA-N
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Description

The compound "6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one" is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse biological activities and applications in medicinal chemistry. They are characterized by a fused ring structure that combines a benzene ring with a pyridine ring.

Synthesis Analysis

The synthesis of quinoline derivatives can be achieved through various methods. For instance, a protocol for the synthesis of monofluorinated cyclopenta[c]quinolin-4-one derivatives involves photoinduced radical [2+2+1] carbocyclization reactions of 1,7-enynes with bromofluoroacetate, which includes fluoroalkylation and cyclization steps . Another approach for synthesizing substituted quinoxalines, which are structurally related to quinolines, starts from 3-(trifluoromethyl)quinoxalin-2(1H)-one, leading to a range of derivatives including bromo, chloro, and amino derivatives .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of substituents on the quinoline core, which can significantly influence their chemical properties and biological activity. For example, the crystal structures of various tricyclic quinoxalinedione derivatives have been reported, showing how different substituents in the 6-position affect the geometry of the molecule .

Chemical Reactions Analysis

Quinoline derivatives can participate in a variety of chemical reactions. The reactivity of these compounds can be tailored by the introduction of different functional groups. For instance, 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been used as a fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography, indicating its potential to form ester derivatives with acids . Additionally, the synthesis of functionalized trans-dihydrofuro[3,2-c]-quinolin-4(2H)-ones via a three-component reaction demonstrates the versatility of quinoline derivatives in forming various fused ring systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the presence of a trifluoromethyl group can impact the compound's stability and reactivity. Compounds such as 6,7,8,9-tetrahydro-4-trifluoromethyl-2H-pyrano[3,2-g]quinolin-2-one exhibit specific intermolecular hydrogen bonding patterns and van der Waals interactions, which can affect their crystal packing and solubility .

Scientific Research Applications

Antimicrobial and Antimalarial Applications

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one and its derivatives have been extensively studied for their antimicrobial and antimalarial properties. Research indicates that these compounds exhibit significant activity against various microorganisms and are effective in targeting Plasmodium falciparum, a parasite responsible for malaria (Parthasaradhi et al., 2015). Another study synthesizing triazole derivatives from 6-bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one also highlights their potential as antimicrobial agents (Holla et al., 2005).

Inhibitors of Steroid 5alpha Reductases

Compounds derived from 6-bromo-2-methoxyquinoline, a closely related chemical, have been identified as inhibitors of steroid 5alpha reductases. The activity and selectivity of these inhibitors depend on the heterocycle features and the size of the N,N-dialkylamide substituent (Baston et al., 2000).

Synthesis and Chemical Studies

Studies have also focused on the synthesis and chemical properties of 6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one. One research outlined a method for synthesizing 6-bromoquinolin-2(1H)-one via the Knorr synthesis, providing insights into the reaction conditions and chemical structure of the compound (Wlodarczyk et al., 2011).

Photo-luminescence and Magnetic Properties

Research on lanthanide complexes involving 8-hydroxyquinoline derivatives, closely related to 6-bromoquinolin-2(1H)-one, shows interesting photo-luminescence and slow magnetic relaxation properties. These properties have potential applications in materials science and photophysics (Chu et al., 2018).

Palladium-Catalyzed Reactions

The compound has also been a subject in studies involving palladium-catalyzed reactions. These studies aim at functionalizing quinolin-4(1H)-ones, a group that includes 6-bromoquinolin-2(1H)-one, for creating chemically diverse 4-quinolones (Mugnaini et al., 2011).

Steric Effects and Chemical Reactions

Research exploring the steric effects and reactivity of the trifluoromethyl group in compounds like 6-bromoquinolin-2(1H)-one provides insights into the structural intricacies and chemical behavior of such compounds (Schlosser et al., 2006).

properties

IUPAC Name

6-bromo-8-methyl-4-(trifluoromethyl)-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO/c1-5-2-6(12)3-7-8(11(13,14)15)4-9(17)16-10(5)7/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMITHZXPDYPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)C=C2C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methyl-4-(trifluoromethyl)quinolin-2(1H)-one

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